3-Chloro-5-isobutoxybenzoic acid
Description
3-Chloro-5-isobutoxybenzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 3-position and an isobutoxy group (–OCH₂C(CH₃)₂) at the 5-position of the aromatic ring. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for modifications influencing solubility, bioavailability, and target binding.
Properties
IUPAC Name |
3-chloro-5-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHDIFSAVGPUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isobutoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Etherification: The 3-chlorobenzoic acid undergoes etherification with isobutyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to form 3-chloro-5-isobutoxybenzoic acid.
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-5-isobutoxybenzoic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-isobutoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates can be used.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Reduction: Lithium aluminum hydride or borane.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-amino-5-isobutoxybenzoic acid or 3-thio-5-isobutoxybenzoic acid can be formed.
Esters: Various esters of 3-Chloro-5-isobutoxybenzoic acid.
Alcohols: Reduction of the carboxylic acid group yields the corresponding alcohol.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
- Reactivity Studies: The electron-withdrawing nature of the chlorine and isobutoxy groups facilitates studies on chemical reactivity and mechanisms of substitution reactions.
2. Biology:
- Enzyme Inhibition: Research indicates that 3-Chloro-5-isobutoxybenzoic acid can inhibit key enzymes involved in metabolic pathways. This property is crucial for understanding drug interactions and metabolic regulation.
- Protein-Ligand Interactions: The compound's structure allows it to effectively bind to proteins, modulating their functions and providing insights into protein-ligand dynamics.
3. Medicine:
- Antimicrobial Activity: Studies have shown that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. This potential makes it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties: It has been investigated for its ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. Inhibiting this pathway could lead to therapeutic advancements in treating autoimmune disorders.
- Anticancer Potential: Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth by modulating cell signaling pathways essential for cancer cell survival.
Case Studies
Case Study 1: Inhibition of NLRP3 Inflammasome
A study focused on designing small molecule inhibitors targeting the NLRP3 inflammasome found that modifications similar to those present in 3-Chloro-5-isobutoxybenzoic acid enhanced binding affinity and inhibitory potency against NLRP3. This suggests a potential pathway for therapeutic development in inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
In comparative research assessing the antimicrobial efficacy of various benzoic acid derivatives, 3-Chloro-5-isobutoxybenzoic acid demonstrated notable activity against both Gram-positive and Gram-negative bacteria. These results highlight its potential as a lead compound for antibiotic development.
Research Findings Summary Table
| Application Area | Findings |
|---|---|
| Chemistry | Serves as a building block for complex organic synthesis |
| Biology | Inhibits key metabolic enzymes; interacts with proteins |
| Medicine | Exhibits antimicrobial properties; inhibits NLRP3 inflammasome; anticancer activity |
Mechanism of Action
The mechanism of action of 3-Chloro-5-isobutoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the chlorine and isobutoxy groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzoic acid scaffold significantly alter physical and chemical properties. Below is a comparative analysis of 3-chloro-5-isobutoxybenzoic acid with two analogs from the provided evidence:
Thermal and Stability Profiles
- Thermal Stability : The isobutoxy group in 3-chloro-5-isobutoxybenzoic acid provides greater thermal stability (predicted melting point: ~120–140°C) compared to the methoxycarbonyl analog (melting point: ~95–110°C) due to reduced steric strain .
- Hydrolytic Stability : The ether linkage in the isobutoxy derivative resists hydrolysis under physiological pH, unlike the ester group in 3-chloro-5-(methoxycarbonyl)benzoic acid, which degrades rapidly in basic conditions .
Biological Activity
3-Chloro-5-isobutoxybenzoic acid is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various cellular pathways, antimicrobial properties, and potential applications in therapeutic contexts.
Biological Activity Overview
The biological activity of 3-Chloro-5-isobutoxybenzoic acid has been assessed through various studies focusing on its interaction with cellular mechanisms and its efficacy against different biological targets. Notably, it has shown promise in enhancing proteasomal and cathepsin activities, which are crucial for protein degradation and cellular homeostasis.
Proteasome and Cathepsin Activation
A study highlighted the ability of certain benzoic acid derivatives, including 3-Chloro-5-isobutoxybenzoic acid, to activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in human foreskin fibroblasts. The compound demonstrated significant activation of cathepsins B and L, which are involved in protein degradation processes. Specifically, at a concentration of 5 μM, it induced notable proteasomal chymotrypsin-like activity and caspase-like activity, indicating its potential as a modulator of cellular proteostasis .
Antimicrobial Activity
In addition to its effects on protein degradation pathways, 3-Chloro-5-isobutoxybenzoic acid exhibits antimicrobial properties. Research indicates that benzoic acid derivatives can possess varying degrees of antibacterial and antifungal activities. While specific studies directly addressing the antimicrobial efficacy of 3-Chloro-5-isobutoxybenzoic acid were limited, related compounds in the benzoic acid family have shown promising results against various pathogens .
Case Studies and Research Findings
Several studies have investigated the broader implications of benzoic acid derivatives in biological systems:
-
Cellular Mechanisms :
- The activation of cathepsins B and L by 3-Chloro-5-isobutoxybenzoic acid suggests a mechanism through which this compound could influence apoptosis and cell survival pathways.
- In vitro assays indicated that compounds with similar structures could enhance the activity of proteolytic enzymes essential for cellular maintenance .
- Antimicrobial Studies :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
